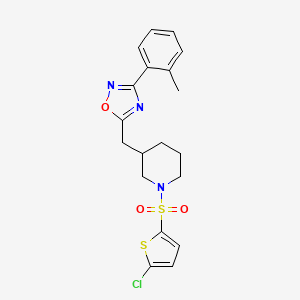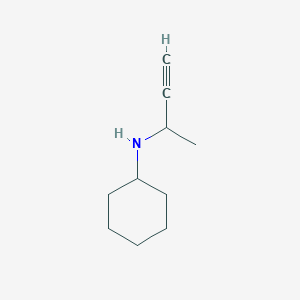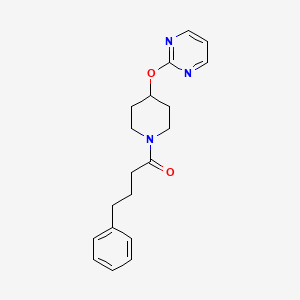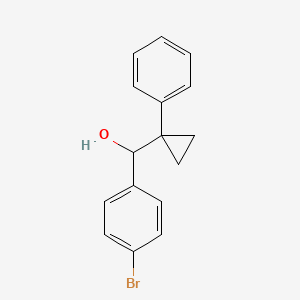
5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H20ClN3O3S2 and its molecular weight is 437.96. The purity is usually 95%.
BenchChem offers high-quality 5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
This compound is part of a broader class of 1,3,4-oxadiazole derivatives known for their significant biological activities. For instance, the synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides have been detailed, showcasing their potential in medical research due to their inhibitory action against enzymes like butyrylcholinesterase. These studies emphasize the importance of the 1,3,4-oxadiazole moiety and its derivatives in developing new therapeutic agents, especially in the context of neurodegenerative diseases such as Alzheimer's disease (Khalid et al., 2016).
Anticancer Potential
Research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlights the anticancer potential of these compounds. Specific derivatives have demonstrated promising activity against cancer cell lines, pointing towards the potential utility of this class of compounds in cancer therapy. The synthesis process involves the conversion of organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazoles, underscoring the chemical versatility and pharmaceutical relevance of these structures (Rehman et al., 2018).
Antibacterial and Antimicrobial Activities
Several studies have focused on the antibacterial and antimicrobial activities of 1,3,4-oxadiazole derivatives, including compounds similar to the one of interest. For example, the synthesis and evaluation of N-substituted derivatives have shown moderate to strong antibacterial effects against various Gram-negative and Gram-positive bacteria. This research underscores the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Khalid et al., 2016; Iqbal et al., 2017).
Alzheimer’s Disease Treatment Potential
Compounds within the same class have been synthesized with the intention of evaluating new drug candidates for Alzheimer’s disease. These studies focus on the inhibition of enzymes like acetylcholinesterase, which is a target in the treatment of Alzheimer’s. The research demonstrates the potential of these compounds in developing treatments for neurodegenerative diseases, highlighting their importance in medicinal chemistry (Rehman et al., 2018).
properties
IUPAC Name |
5-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-13-5-2-3-7-15(13)19-21-17(26-22-19)11-14-6-4-10-23(12-14)28(24,25)18-9-8-16(20)27-18/h2-3,5,7-9,14H,4,6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHGWYPDNOGBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide](/img/structure/B2740492.png)
![7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2740494.png)

![ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2740496.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/no-structure.png)
![tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2740501.png)

![5-Benzoyl-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2740504.png)
![3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2740507.png)
![Spiro[3.5]nonan-7-amine hydrochloride](/img/structure/B2740508.png)